Lipophilicity Shift Relative to 1‑Methyluracil and 6‑Propyluracil
The target compound displays a computed logP (XLogP3 = 0.4; consensus logP ≈ 0.026 – 0.4) that is > 1.5 log units higher than 1‑methyluracil (XlogP = −1.20) and comparable to or slightly above 6‑propyluracil (logP = 0.0157), indicating that dual N1‑methyl/C6‑propyl substitution drives a quantifiable shift in hydrophobicity relative to mono‑substituted uracils [1][2][3].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 (Kuujia); logP = 0.0261 (Chemscene) |
| Comparator Or Baseline | 1‑Methyluracil: XlogP = −1.20; 6‑Propyluracil: logP = 0.0157 |
| Quantified Difference | Δ > +1.5 log units vs. 1‑methyluracil; Δ ≈ +0.01 – +0.38 vs. 6‑propyluracil |
| Conditions | Computed values from XLogP3 (PubChem) and proprietary algorithms (ChemAxon/ACD/Labs); values sourced from vendor and database listings. |
Why This Matters
A > 1.5 log unit lipophilicity increase versus 1‑methyluracil translates to substantially different membrane permeability and aqueous solubility, directly influencing compound suitability for cell‑based assays or in vivo studies where passive diffusion governs exposure.
- [1] Plantaedb.com. 1‑Methyluracil – XlogP. https://plantaedb.com/compounds/1-methyluracil (accessed 2026‑05‑02). View Source
- [2] YYBYY.com. 6‑Propyluracil – LogP. https://www.yybyy.com/cas/13345-08-9.html (accessed 2026‑05‑02). View Source
- [3] Kuujia.com. Computed Properties for 1‑Methyl‑6‑propylpyrimidine‑2,4(1H,3H)‑dione. https://www.kuujia.com/cas-53760-58-0.html (accessed 2026‑05‑02). View Source
